molecular formula C25H21F2N5O B11308193 2,6-difluoro-N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide

2,6-difluoro-N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide

Cat. No.: B11308193
M. Wt: 445.5 g/mol
InChI Key: HYYLZBCXDBAAJJ-UHFFFAOYSA-N
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Description

2,6-difluoro-N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of multiple functional groups, including fluorine atoms, amino groups, and a benzamide moiety, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2,6-difluoro-N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: The pyrimidine core can be synthesized by reacting 4-methylphenylamine with appropriate reagents to form 6-methyl-2-[(4-methylphenyl)amino]pyrimidine.

    Introduction of the difluorobenzamide moiety: The difluorobenzamide moiety can be introduced by reacting 2,6-difluorobenzoic acid with the pyrimidine derivative under suitable conditions to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2,6-difluoro-N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2,6-difluoro-N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide has several scientific research applications:

    Chemistry: The compound can be used as a building block in organic synthesis to create more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.

    Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: It can be utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2,6-difluoro-N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide can be compared with other similar compounds, such as:

    2,6-difluorobenzoic acid: A simpler compound with similar fluorine substitution but lacking the complex pyrimidine and benzamide moieties.

    4-amino-2,6-difluorobenzoic acid methyl ester: Another related compound with amino and fluorine groups but different structural features.

The uniqueness of this compound lies in its combination of functional groups and structural complexity, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H21F2N5O

Molecular Weight

445.5 g/mol

IUPAC Name

2,6-difluoro-N-[4-[[6-methyl-2-(4-methylanilino)pyrimidin-4-yl]amino]phenyl]benzamide

InChI

InChI=1S/C25H21F2N5O/c1-15-6-8-19(9-7-15)31-25-28-16(2)14-22(32-25)29-17-10-12-18(13-11-17)30-24(33)23-20(26)4-3-5-21(23)27/h3-14H,1-2H3,(H,30,33)(H2,28,29,31,32)

InChI Key

HYYLZBCXDBAAJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=CC(=N2)NC3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4F)F)C

Origin of Product

United States

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